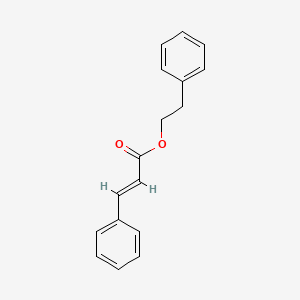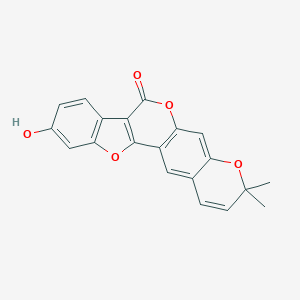
4'',5''-Dehydroisopsoralidin
Vue d'ensemble
Description
4’‘,5’'-Dehydroisopsoralidin is a natural compound known for its significant biological activities. It is a β-glucuronidase inhibitor with an IC50 value of 6.3 μM . This compound exhibits anti-inflammatory and antioxidant properties, making it a valuable subject for research in inflammation and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,5’'-Dehydroisopsoralidin typically involves the extraction from natural sources such as plants in the Solanaceae family . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated through various chromatographic techniques.
Industrial Production Methods
Industrial production methods for 4’‘,5’'-Dehydroisopsoralidin are not well-established due to its primary use in research rather than commercial applications. The compound is usually produced in small quantities for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions
4’‘,5’'-Dehydroisopsoralidin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4’‘,5’'-Dehydroisopsoralidin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of 4’‘,5’'-Dehydroisopsoralidin depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
4’‘,5’'-Dehydroisopsoralidin has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4’‘,5’'-Dehydroisopsoralidin involves the inhibition of β-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates . By inhibiting this enzyme, the compound reduces the release of pro-inflammatory mediators and oxidative stress markers, thereby exerting its anti-inflammatory and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralidin: Another compound with anti-inflammatory and antioxidant properties, but it also inhibits COX-2 and 5-LOX enzymes.
Corylin: A flavonoid with similar lifespan extension properties and anti-inflammatory effects.
Uniqueness
4’‘,5’'-Dehydroisopsoralidin is unique due to its specific inhibition of β-glucuronidase, which distinguishes it from other similar compounds that may target different enzymes or pathways .
Propriétés
IUPAC Name |
6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFEXJZZVARFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene](/img/structure/B3029340.png)

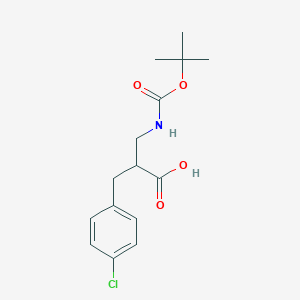
![2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate](/img/structure/B3029346.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)
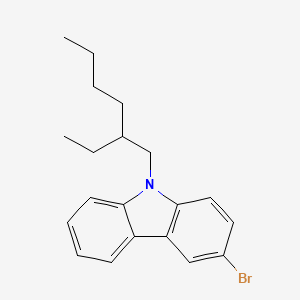
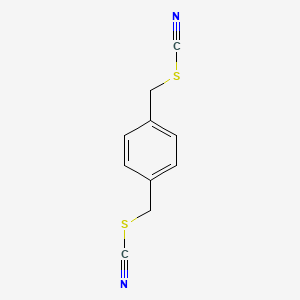
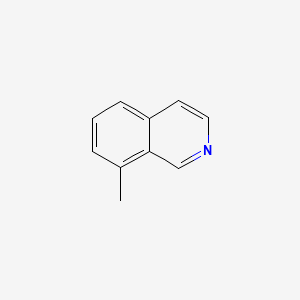

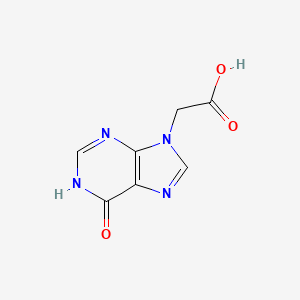
![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)


